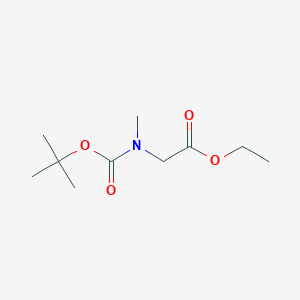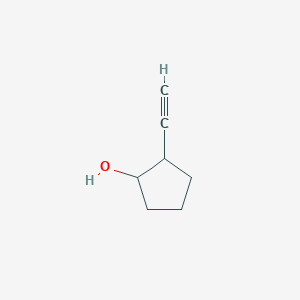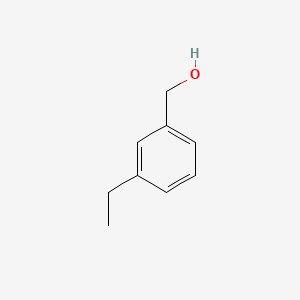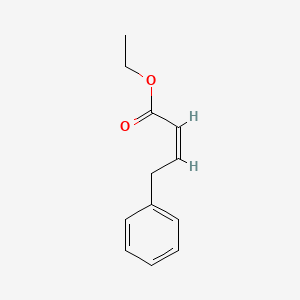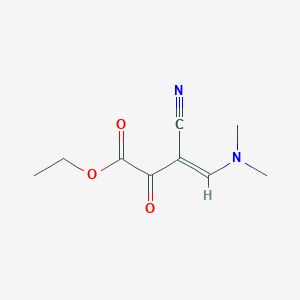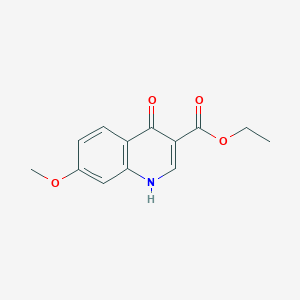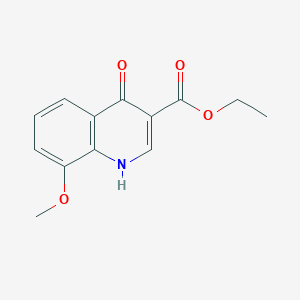
Fmoc-O-tert-butyl-D-4-hydroxyproline
Übersicht
Beschreibung
Fmoc-O-tert-butyl-D-trans-4-hydroxyproline, also known as Fmoc-D-Hyp (tBu)-OH, is a chemical compound with the molecular formula C24H27NO5 and a molecular weight of 409.48 . It is a key intermediate in the synthesis of new collagen model peptides containing 4-hydroxyproline and 4-fluoroproline .
Molecular Structure Analysis
The IUPAC name for this compound is (2R,4S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)-4-tert-butoxypyrrolidine-2-carboxylic acid . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
Fmoc-O-tert-butyl-D-4-hydroxyproline is a solid substance . It has a molecular weight of 409.48 . The compound should be stored in a dry environment at 2-8°C .Wirkmechanismus
Fmoc-O-tert-butyl-D-4-hydroxyproline, also known as FMOC-O-TERT-BUTYL-D-TRANS-4-HYDROXYPROLINE, is a synthetic compound with a variety of applications in proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides as part of its mechanism of action.
Mode of Action
It is known that the fmoc group can be cleaved by primary and secondary amines . This property is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino acid residues .
Biochemical Pathways
Its use in spps suggests that it may play a role in the synthesis of complex peptides and proteins .
Result of Action
Its role in spps suggests that it may contribute to the synthesis of specific peptides or proteins .
Action Environment
It is known that the compound should be stored at 0-8°c , indicating that temperature may affect its stability.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using Fmoc-OH-t-Bu-D-4-Fmoc-O-tert-butyl-D-4-hydroxyproline in lab experiments are its stability, solubility, and ease of use. It is also a cost-effective option for peptide synthesis. The main limitation is that it is not as effective as other amino acid derivatives for the synthesis of peptides and proteins.
Zukünftige Richtungen
For the use of Fmoc-OH-t-Bu-D-4-Fmoc-O-tert-butyl-D-4-hydroxyproline include the development of new peptide inhibitors and activators, the development of new pharmaceuticals, and the use of Fmoc-OH-t-Bu-D-4-Fmoc-O-tert-butyl-D-4-hydroxyproline in gene therapy. Additionally, it could be used in the development of peptide vaccines and other biotechnological applications. It could also be used in the development of new drugs and drug delivery systems. Finally, it could be used in the development of more efficient and cost-effective methods of peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Fmoc-OH-t-Bu-D-4-Fmoc-O-tert-butyl-D-4-hydroxyproline is used in various scientific research applications, such as peptide synthesis, protein synthesis, and the development of pharmaceuticals. It is also used in the development of peptide inhibitors and activators, as well as in biochemical and physiological studies.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359657 | |
| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464193-92-8 | |
| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






